molecular formula C16H24N2O2 B11764896 tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate

tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate

Cat. No.: B11764896
M. Wt: 276.37 g/mol
InChI Key: RLAPHVKVTWWOCS-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an amino group, and a p-tolyl group attached to a pyrrolidine ring. It is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with p-tolylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Dess-Martin periodinane and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for designing new drugs targeting neurological disorders. Its structural properties allow for modifications that can enhance its pharmacological profile. Research indicates that it may interact with neurotransmitter systems, particularly by inhibiting acetylcholinesterase, which can increase acetylcholine levels in the brain. This mechanism is crucial for cognitive functions and has implications for treating conditions like Alzheimer's disease .

Chemical Biology

In chemical biology, tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate has been utilized in studies involving enzyme interactions. Its ability to modulate enzyme activity can be pivotal in understanding metabolic pathways and developing enzyme inhibitors or activators.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. In vitro research demonstrated that it could protect neuronal cells from amyloid-beta-induced toxicity by reducing inflammatory markers such as TNF-α and IL-6 .

Study TypeFindingsReference
In VitroProtection against amyloid-beta toxicity
In VivoMixed results; less effective than established treatments

Synthesis and Derivatives

The synthesis of this compound typically involves reactions that allow for the introduction of various functional groups, enhancing its versatility as a building block in organic synthesis. This adaptability is crucial for creating derivatives with improved biological activity or specificity .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl and p-tolyl groups contribute to the compound’s overall stability and reactivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the combination of a tert-butyl group, an amino group, and a p-tolyl group on a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N2O2C_{16}H_{24}N_{2}O_{2} with a molecular weight of approximately 276.37 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group, an amino group, and a p-tolyl group, which contribute to its unique chemical properties and potential applications in drug discovery .

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as receptors or enzymes. Its structural similarity to known pharmacophores suggests potential activity at various neuroactive sites, including opioid receptors.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurochemical signaling.

Biological Activity

Research into the biological activity of this compound indicates several promising areas:

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural relatives have demonstrated significant activity against various pathogens, suggesting a similar potential for this compound .

Neuropharmacological Effects

Given its structural features, there is potential for this compound to exhibit neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression treatments .

Case Studies and Research Findings

A review of available literature reveals limited direct studies on this compound itself; however, related compounds provide insights into its potential:

  • Pyrrolidine Derivatives : Research on pyrrolidine-based compounds has shown that modifications can lead to enhanced biological activities. For example, derivatives have been tested for their efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis .
  • Neuroactive Compounds : A study focusing on piperidine derivatives indicated that structural modifications could significantly influence receptor binding affinity and selectivity, highlighting the importance of the substituents on the pyrrolidine ring in determining biological activity .

Data Tables

The following table summarizes key findings related to the biological activity of pyrrolidine derivatives relevant to this compound.

Compound NameBiological ActivityReference
Pyrrolidine Derivative AAntimicrobial (MIC: 12.5 µg/mL)
Pyrrolidine Derivative BNeuroactive (anxiolytic effects)
Pyrrolidine Derivative CTrypanocidal (effective against T. brucei)

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 3-amino-4-(4-methylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-11-5-7-12(8-6-11)13-9-18(10-14(13)17)15(19)20-16(2,3)4/h5-8,13-14H,9-10,17H2,1-4H3

InChI Key

RLAPHVKVTWWOCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2N)C(=O)OC(C)(C)C

Origin of Product

United States

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